1-Nitro-2-propylbenzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-2-propylbenzene can be synthesized through a multi-step process involving Friedel-Crafts acylation followed by nitration. The general steps are as follows:
Friedel-Crafts Acylation: Benzene reacts with propionyl chloride (CH3CH2COCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 2-propylbenzene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-2-propylbenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl).
Oxidation: The propyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) under elevated temperatures and pressures.
Major Products:
Reduction: 1-Amino-2-propylbenzene.
Oxidation: 1-Nitro-2-propylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Nitro-2-propylbenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a model compound in studying electrophilic aromatic substitution reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Nitro-2-propylbenzene primarily involves its ability to undergo electrophilic aromatic substitution reactions. The nitro group is an electron-withdrawing group, making the benzene ring less reactive towards electrophiles. the presence of the propyl group can influence the reactivity and orientation of subsequent substitutions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-Nitro-2-methylbenzene (o-Nitrotoluene): Similar structure but with a methyl group instead of a propyl group.
1-Nitro-2-ethylbenzene (o-Nitroethylbenzene): Similar structure but with an ethyl group instead of a propyl group.
1-Nitro-2-isopropylbenzene (o-Nitroisopropylbenzene): Similar structure but with an isopropyl group instead of a propyl group.
Uniqueness: 1-Nitro-2-propylbenzene is unique due to the specific positioning of the nitro and propyl groups, which influences its chemical reactivity and potential applications. The propyl group provides steric hindrance and electronic effects that can alter the compound’s behavior in various chemical reactions compared to its methyl and ethyl analogs.
Properties
IUPAC Name |
1-nitro-2-propylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h3-4,6-7H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAXDAGIKIVCQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70221568 | |
Record name | 1-Nitro-2-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7137-54-4 | |
Record name | 1-Nitro-2-propylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007137544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7137-54-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97220 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Nitro-2-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Nitro-2-propylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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